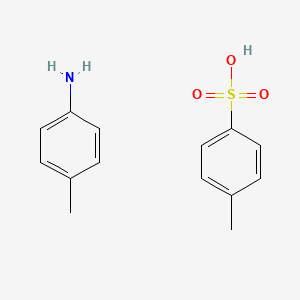
p-Toluidine p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluidine p-toluenesulfonate is an organic compound formed by the combination of p-toluidine and p-toluenesulfonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Toluidine p-toluenesulfonate can be synthesized through a reaction between p-toluidine and p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of p-toluidine and p-toluenesulfonic acid in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to ensure complete reaction. The product is obtained by cooling the reaction mixture and filtering the precipitate .
Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic principles as the laboratory synthesis but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: p-Toluidine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound back to p-toluidine and p-toluenesulfonic acid.
Substitution: The compound can undergo substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction results in the regeneration of p-toluidine and p-toluenesulfonic acid .
Scientific Research Applications
p-Toluidine p-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding biological sulfonation processes.
Medicine: Research on this compound includes its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which p-toluidine p-toluenesulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of other molecules .
Comparison with Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the amine group present in p-toluidine p-toluenesulfonate.
Benzenesulfonic acid: Another sulfonic acid derivative with different substituents on the benzene ring.
Sulfanilic acid: Contains both sulfonic acid and amine groups but with different positions on the benzene ring
Uniqueness: this compound is unique due to the presence of both the amine and sulfonate groups, which confer distinct chemical reactivity and applications. The combination of these functional groups allows for versatile use in various chemical and biological processes .
Properties
CAS No. |
14034-62-9 |
|---|---|
Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
4-methylaniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N.C7H8O3S/c1-6-2-4-7(8)5-3-6;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
BGKMHCKUGVZEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















